2-Hydroxyphytanoyl-CoA

Descripción

Propiedades

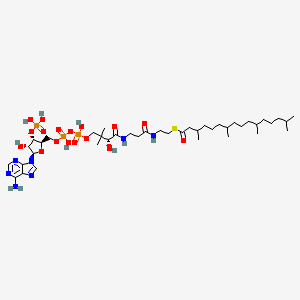

Fórmula molecular |

C41H74N7O17P3S |

|---|---|

Peso molecular |

1062.1 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate |

InChI |

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27?,28?,29?,30-,34-,35-,36+,40-/m1/s1 |

Clave InChI |

NRJQGHHZMSOUEN-ZJGVPSKGSA-N |

SMILES isomérico |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Sinónimos |

phytanoyl CoA phytanoyl-CoA phytanoyl-coenzyme A |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of 2-Hydroxyphytanoyl-CoA in Peroxisomal Alpha-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of 2-Hydroxyphytanoyl-CoA in the peroxisomal alpha-oxidation of phytanic acid, a branched-chain fatty acid implicated in Refsum disease. This document details the biochemical pathway, enzymatic kinetics, and regulatory mechanisms governing this metabolic process. It serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in the field of metabolic disorders.

Introduction

Alpha-oxidation is a crucial metabolic pathway responsible for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be processed by the more common beta-oxidation pathway due to the presence of a methyl group on the β-carbon.[1][2] This entire process is believed to occur within the peroxisomes.[1][3] The accumulation of phytanic acid due to defects in this pathway leads to the rare and severe neurological disorder known as Refsum disease.[1][2] A key intermediate in this pathway is this compound. Its formation and subsequent cleavage are central to the removal of the problematic methyl group, allowing the remaining carbon skeleton to be further metabolized.[1][4] This guide will focus on the synthesis, function, and downstream processing of this compound, providing a technical foundation for researchers in cellular metabolism and drug development.

The Alpha-Oxidation Pathway of Phytanic Acid

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs within the peroxisomes.[1][3] The pathway can be summarized as follows:

-

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, Phytanoyl-CoA.[1][2]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by the enzyme Phytanoyl-CoA Dioxygenase (PHYH) , also known as Phytanoyl-CoA Hydroxylase, to form this compound. This reaction requires Fe²⁺ and O₂.[1][2][5]

-

Cleavage: The central step involves the enzyme This compound Lyase (HACL1) , which cleaves this compound. This thiamine pyrophosphate (TPP)-dependent reaction yields two products: pristanal (a C19 aldehyde) and formyl-CoA.[1][4][6][7]

-

Oxidation and Further Metabolism: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[1] Pristanic acid, now lacking the β-methyl branch, can be activated to Pristanoyl-CoA and enter the beta-oxidation pathway for further degradation.[1] Formyl-CoA is broken down into formate and eventually carbon dioxide.[1]

Mandatory Visualization: Alpha-Oxidation Pathway

Quantitative Data

The study of alpha-oxidation involves the quantification of enzyme activities and metabolite concentrations. Below are tables summarizing key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Apparent Km | Vmax | Organism | Reference |

| This compound Lyase (HACL1) | 2-hydroxy-3-methylhexadecanoyl-CoA | 15 µM | Not Reported | Rat | [5] |

Table 2: Metabolite Accumulation in HACL1 Deficient Mice

Data from a study on Hacl1 knockout mice fed a high phytol diet highlights the critical role of HACL1 in processing this compound.

| Metabolite | Wild-Type (ng/mg liver) | Hacl1-/- (ng/mg liver) | Fold Change | Reference |

| Phytanic Acid | ~100 | ~240 | 2.4 | [8] |

| 2-Hydroxyphytanic Acid | ~2 | ~110 | 55 | [8] |

Experimental Protocols

Peroxisome Isolation from Rat Liver

This protocol is adapted from established methods for the isolation of peroxisomes for in vitro studies of alpha-oxidation.

Materials:

-

Rat liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Differential centrifugation equipment

-

Density gradient solutions (e.g., Nycodenz or Percoll)

-

Ultracentrifuge

Procedure:

-

Perfuse the rat liver with ice-cold saline to remove blood.

-

Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to pellet a fraction enriched in mitochondria and peroxisomes.

-

Resuspend the pellet and layer it onto a pre-formed density gradient.

-

Perform ultracentrifugation at a high speed (e.g., 100,000 x g for 1-2 hours).

-

Carefully collect the peroxisomal fraction, which will form a distinct band in the gradient.

-

Wash the isolated peroxisomes with homogenization buffer to remove the gradient medium.

-

Assess the purity of the peroxisomal fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Assay for this compound Lyase (HACL1) Activity

This assay measures the activity of HACL1 by quantifying the production of [¹⁴C]formyl-CoA from a radiolabeled substrate.[5]

Materials:

-

Isolated peroxisomes or purified HACL1 enzyme

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 6.6 µM BSA, 0.8 mM MgCl₂, 20 µM Thiamine Pyrophosphate (TPP))

-

Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (40 µM)

-

Scintillation vials and scintillation fluid

-

Equipment for measuring radioactivity

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and the radiolabeled substrate.

-

Initiate the reaction by adding the enzyme source (e.g., 50 µL of peroxisomal fraction) to 200 µL of the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction (e.g., by adding acid).

-

The product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate, which can be measured as ¹⁴CO₂ after appropriate processing.[5]

-

Quantify the amount of radioactivity in the product fraction using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Regulatory Mechanisms

The expression of the enzymes involved in alpha-oxidation, particularly PHYH and HACL1, is subject to regulation by nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Phytanic acid itself can act as a signaling molecule by binding to and activating PPARα.[9] PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Mandatory Visualization: PPARα-mediated Regulation of Alpha-Oxidation Genes

Experimental Workflow

Studying the role of this compound in alpha-oxidation typically involves a multi-step experimental approach.

Mandatory Visualization: Experimental Workflow for Studying Alpha-Oxidation

Conclusion

This compound stands as a linchpin in the intricate process of peroxisomal alpha-oxidation. Its formation by Phytanoyl-CoA Dioxygenase and subsequent cleavage by this compound Lyase are indispensable for the detoxification of phytanic acid. The accumulation of its precursor, phytanoyl-CoA, and its own accumulation in the absence of functional HACL1, underscore its central role in the pathology of Refsum disease. A thorough understanding of the enzymology, regulation, and quantitative aspects of this compound metabolism is paramount for the development of novel therapeutic strategies aimed at mitigating the effects of this and other related peroxisomal disorders. This guide provides a foundational framework to aid researchers and drug development professionals in this critical endeavor.

References

- 1. Peroxisome proliferator-activated receptor alpha and its response element are required but not sufficient for transcriptional activation of the mouse heart-type fatty acid binding protein gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound lyase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

2-Hydroxyphytanoyl-CoA Metabolic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 2-Hydroxyphytanoyl-CoA metabolic pathway, a critical route in the alpha-oxidation of phytanic acid. Dysregulation of this pathway is implicated in several inherited metabolic disorders, most notably Refsum disease. This document outlines the core intermediates, presents available quantitative data, details relevant experimental protocols, and visualizes the key metabolic and signaling pathways.

Core Intermediates and the Metabolic Pathway

The metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet, is initiated by its conversion to phytanoyl-CoA. Due to the presence of a methyl group on the β-carbon, phytanoyl-CoA cannot be directly degraded by β-oxidation. Instead, it enters the peroxisomal α-oxidation pathway.

The central intermediate in this pathway is This compound . Its formation and subsequent cleavage are crucial for the removal of the first carbon atom of phytanoyl-CoA, allowing the remainder of the molecule to be further metabolized.

The key enzymatic steps involving this compound are:

-

Formation: Phytanoyl-CoA is hydroxylated at the alpha-position by the enzyme phytanoyl-CoA 2-hydroxylase (PHYH) , an iron(II) and 2-oxoglutarate-dependent oxygenase, to form this compound.[1][2]

-

Cleavage: 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, cleaves this compound into pristanal and formyl-CoA .[3][4][5]

Pristanal is subsequently oxidized to pristanic acid, which can then enter the β-oxidation pathway. Formyl-CoA is further metabolized to formate and eventually to carbon dioxide.

Quantitative Data on Pathway Intermediates

Accurate quantification of the intermediates in the this compound metabolic pathway is crucial for diagnosing and monitoring related metabolic disorders. The following tables summarize available data on the concentrations of key metabolites in human plasma and mouse liver.

Table 1: Plasma Concentrations of Phytanic Acid and 2-Hydroxyphytanic Acid in Humans

| Analyte | Condition | Concentration (µmol/L) | Reference(s) |

| Phytanic Acid | Healthy Individuals | < 10 | |

| Refsum Disease | 992 - 6400 | ||

| 2-Hydroxyphytanic Acid | Healthy Individuals | < 0.2 | |

| Refsum Disease | Not significantly elevated | ||

| HACL1 Deficiency (mouse model) | Significantly elevated |

Note: Data for this compound concentrations in human or animal tissues is currently limited in the scientific literature. The provided data for 2-hydroxyphytanic acid in a mouse model of HACL1 deficiency suggests that accumulation of the upstream intermediate, this compound, is likely.

Table 2: Hepatic Concentrations of Phytanic Acid and 2-Hydroxyphytanic Acid in a Mouse Model of HACL1 Deficiency

| Analyte | Genotype | Diet | Concentration (ng/mg liver) | Fold Change (Hacl1-/- vs. Wild-type) | Reference(s) |

| Phytanic Acid | Wild-type | High Phytol | Data not explicitly provided in ng/mg | - | |

| Hacl1-/- | High Phytol | Data not explicitly provided in ng/mg | 2.4 | ||

| 2-Hydroxyphytanic Acid | Wild-type | High Phytol | Data not explicitly provided in ng/mg | - | |

| Hacl1-/- | High Phytol | Data not explicitly provided in ng/mg | 55 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound metabolic pathway.

Protocol 1: In Vitro Enzyme Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH)

This protocol is based on the principle of measuring the conversion of phytanoyl-CoA to this compound.[1][6]

Materials:

-

Recombinant or purified PHYH enzyme

-

Phytanoyl-CoA (substrate)

-

2-Oxoglutarate (co-substrate)

-

Iron(II) sulfate (FeSO₄) (cofactor)

-

Ascorbate (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

MOPS buffer (pH 7.2)

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

MOPS buffer (50 mM, pH 7.2)

-

Phytanoyl-CoA (100 µM)

-

2-Oxoglutarate (200 µM)

-

FeSO₄ (50 µM)

-

Ascorbate (1 mM)

-

Catalase (1000 units)

-

DTT (1 mM)

-

-

Enzyme Addition: Add the purified PHYH enzyme to the reaction mixture to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled this compound, if available).

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet precipitated protein.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the analytes using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Detect and quantify phytanoyl-CoA and this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-product ion transitions for each molecule will need to be optimized on the instrument used.

-

Protocol 2: In Vitro Enzyme Assay for 2-Hydroxyacyl-CoA Lyase (HACL1)

This protocol is based on measuring the products of this compound cleavage: pristanal and formyl-CoA.[3][7]

Materials:

-

Recombinant or purified HACL1 enzyme

-

This compound (substrate, can be synthesized enzymatically using PHYH as described in Protocol 1)

-

Thiamine pyrophosphate (TPP) (cofactor)

-

Magnesium chloride (MgCl₂) (cofactor)

-

HEPES buffer (pH 8.0)

-

NAD⁺ (for coupled assay)

-

Aldehyde dehydrogenase (for coupled assay to measure pristanal)

-

Formate dehydrogenase (for coupled assay to measure formyl-CoA)

-

Spectrophotometer or fluorometer

Procedure (Coupled Spectrophotometric Assay):

-

Reaction Mixture for Pristanal Detection: In a cuvette, prepare the reaction mixture containing:

-

HEPES buffer (100 mM, pH 8.0)

-

This compound (50 µM)

-

TPP (100 µM)

-

MgCl₂ (2 mM)

-

NAD⁺ (1 mM)

-

Aldehyde dehydrogenase (1-2 units)

-

-

Enzyme Addition: Add the purified HACL1 enzyme to the reaction mixture.

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH from the oxidation of pristanal by aldehyde dehydrogenase.

-

Reaction Mixture for Formyl-CoA Detection: A similar coupled assay can be designed to measure formyl-CoA by its conversion to formate, followed by the formate dehydrogenase-catalyzed reduction of NAD⁺ to NADH.

Procedure (Direct Product Analysis by GC-MS):

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture as described for the spectrophotometric assay (without NAD⁺ and the coupling enzymes).

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Extraction: Stop the reaction and extract the lipids using a suitable organic solvent like hexane.

-

Derivatization: Evaporate the organic solvent and derivatize the residue to form volatile esters (e.g., methyl esters) for GC-MS analysis.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the pristanal produced.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.[8][9]

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Ammonium formate

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Homogenize the tissue or lyse the cells in a suitable buffer on ice.

-

Add an internal standard to the homogenate/lysate.

-

Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.

-

Centrifuge at high speed to pellet the protein precipitate.

-

Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (Optional but Recommended):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol and then equilibrate with water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

-

Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (e.g., 10 mM ammonium formate in water) and mobile phase B (e.g., 10 mM ammonium formate in 95% acetonitrile/5% water).

-

Perform mass spectrometric detection in positive ion mode using MRM. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will likely correspond to the adenosine diphosphate fragment (m/z 428) or the phosphopantetheine fragment. Specific transitions must be optimized.

-

Quantify the analyte by comparing its peak area to that of the internal standard.

-

Signaling Pathways and Logical Relationships

The accumulation of phytanic acid and its metabolites due to defects in the this compound pathway has significant downstream effects on cellular signaling, primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .

Phytanic acid itself is a known agonist of PPARα. PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of a wide range of genes involved in lipid metabolism, including those for fatty acid transport, binding, and oxidation.

The activation of PPARα by elevated phytanic acid levels can be viewed as a compensatory mechanism to upregulate alternative pathways for fatty acid oxidation, such as the ω-oxidation pathway.

Below are diagrams illustrating the metabolic pathway and the associated signaling cascade.

Figure 1. The peroxisomal α-oxidation pathway of phytanic acid.

Figure 2. Activation of PPARα signaling by elevated phytanic acid.

Figure 3. General workflow for the quantification of this compound.

References

- 1. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Reactome | this compound => pristanal + formyl-CoA [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphytanoyl-CoA lyase (HACL1), a pivotal enzyme in the peroxisomal α-oxidation pathway, plays a crucial role in the metabolism of branched-chain and 2-hydroxy long-chain fatty acids. Its discovery in 1999 was a significant step in understanding the degradation of phytanic acid, a substance that accumulates in the neurodegenerative disorder Refsum disease. This technical guide provides a comprehensive overview of the discovery, characterization, and function of HACL1. It details the enzyme's catalytic activity, substrate specificity, and its role in cellular metabolism. Furthermore, this document furnishes detailed experimental protocols for the purification, activity measurement, and cellular localization of HACL1, along with a compilation of its key quantitative data. Visual diagrams of the α-oxidation pathway and experimental workflows are also provided to facilitate a deeper understanding of this critical enzyme.

Introduction

This compound lyase, also known as HACL1, is a peroxisomal enzyme that is essential for the catabolism of certain fatty acids that cannot be processed through the more common β-oxidation pathway.[1][2] Specifically, HACL1 is the third enzyme in the α-oxidation pathway, which is responsible for the degradation of 3-methyl-branched fatty acids like phytanic acid and the shortening of 2-hydroxy long-chain fatty acids.[2][3]

The enzyme was first identified and characterized in 1999 during investigations into the metabolic pathway of phytanic acid.[2] HACL1 is unique as it is the first and only known peroxisomal enzyme in mammals that requires thiamine pyrophosphate (TPP) as a cofactor for its catalytic activity.[1][2] Structurally, HACL1 exists as a homotetramer and possesses a C-terminal peroxisomal targeting signal (PTS1) that directs it to the peroxisome.[2][4]

Deficiencies in the α-oxidation pathway, though not directly linked to mutations in the HACL1 gene in humans, can lead to the accumulation of phytanic acid, resulting in the debilitating neurological condition known as Refsum disease.[1] While HACL1 knockout mice do not exhibit severe neurological symptoms, they do show an accumulation of phytanic and 2-hydroxyphytanic acids, highlighting the enzyme's critical role in lipid metabolism.[1]

Biochemical Properties and Function

HACL1 catalyzes the cleavage of a carbon-carbon bond in its substrates. Specifically, it acts on 2-hydroxyacyl-CoA thioesters, breaking the bond between the C1 and C2 carbons to produce an (n-1) fatty aldehyde and formyl-CoA.[2][5] The formyl-CoA is subsequently converted to formate and then to carbon dioxide.[2]

The enzyme's activity is dependent on the presence of its cofactor, thiamine pyrophosphate (TPP), and magnesium ions (Mg2+).[5] HACL1 exhibits specificity for 2-hydroxyacyl-CoAs and is involved in at least two critical metabolic pathways:

-

Degradation of 3-methyl-branched fatty acids: HACL1 is a key player in the breakdown of phytanic acid, a derivative of phytol found in the diet.

-

Shortening of 2-hydroxy long-chain fatty acids: The enzyme also participates in the metabolism of long-chain fatty acids that have a hydroxyl group at the second carbon position.[2]

Quantitative Data

The following tables summarize the key quantitative data for human this compound lyase.

Table 1: General Properties of Human HACL1

| Property | Value | Reference |

| Gene Name | HACL1 | [5] |

| UniProt ID | Q9UJ83 | [5] |

| EC Number | 4.1.2.63 | [5] |

| Subcellular Localization | Peroxisome | [2][5] |

| Quaternary Structure | Homotetramer | [2] |

| Cofactors | Thiamine pyrophosphate (TPP), Mg2+ | [5] |

Table 2: Substrate Specificity of Human HACL1

| Substrate | Product(s) | Reference |

| 2-hydroxy-3-methyl fatty acyl-CoA | 2-methyl-branched fatty aldehyde + formyl-CoA | [5] |

| (R)-2-hydroxy-long-chain-fatty acyl-CoA | long-chain fatty aldehyde + formyl-CoA | [5] |

| This compound | 2,6,10,14-tetramethylpentadecanal + formyl-CoA | [5] |

| 2-hydroxyoctadecanoyl-CoA | heptadecanal + formyl-CoA | [5][6] |

| 2-hydroxy-3-methylhexadecanoyl-CoA | 2-methylpentadecanal + formyl-CoA | [5] |

Table 3: Kinetic Parameters of Actinobacterial 2-hydroxyisobutyryl-CoA lyase (for reference)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| 2-hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~11 | [3] |

Table 4: Tissue Expression of Human HACL1

| Tissue | Expression Level | Method | Reference |

| Duodenum | Moderate cytoplasmic positivity | Immunohistochemistry | [7] |

| Liver | High | Mass Spectrometry | [8] |

| Adipose Tissue | Detected | Western Blot | [9] |

| Kidney | Detected | Mass Spectrometry | [10] |

| Brain | Not Detected | Mass Spectrometry | [10] |

Signaling and Metabolic Pathways

HACL1 is a key component of the peroxisomal α-oxidation pathway. This pathway is crucial for the metabolism of fatty acids that cannot be degraded by the more common β-oxidation pathway due to a methyl group on the β-carbon, such as phytanic acid.

References

- 1. wikicrow.ai [wikicrow.ai]

- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]

- 5. uniprot.org [uniprot.org]

- 6. physoc.org [physoc.org]

- 7. Anti-HACL1 Human Protein Atlas Antibody [atlasantibodies.com]

- 8. A deep proteome and transcriptome abundance atlas of 29 healthy human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human adipose tissue protein analyses using capillary western blot technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxyphytanoyl-CoA and its link to Refsum disease

An In-depth Technical Guide to the Role of 2-Hydroxyphytanoyl-CoA in Refsum Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease is a rare, autosomal recessive disorder of lipid metabolism characterized by the systemic accumulation of phytanic acid, a branched-chain fatty acid derived exclusively from dietary sources.[1][2] The underlying biochemical defect is the impaired alpha-oxidation of phytanic acid, a pathway critical for its degradation. A central and rate-limiting step in this pathway is the conversion of phytanoyl-CoA to this compound, catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH).[3][4] A deficiency in PhyH activity leads to the pathological accumulation of phytanic acid in plasma and tissues, resulting in a progressive and debilitating clinical syndrome that includes retinitis pigmentosa, anosmia, peripheral polyneuropathy, and cerebellar ataxia.[2][5] This guide provides a detailed examination of the biochemical pathway, the molecular genetics of the disease, quantitative analytical methods, and emerging therapeutic strategies targeting this metabolic chokepoint.

The Biochemical Nexus: Phytanic Acid Alpha-Oxidation

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) cannot be metabolized via the standard beta-oxidation pathway due to the presence of a methyl group on its beta-carbon (C3).[1] Instead, it undergoes alpha-oxidation within the peroxisomes, a process that shortens the fatty acid by one carbon, thereby bypassing the beta-methyl branch.[6] The product, pristanic acid, can then enter the beta-oxidation pathway.[6]

The initial steps of alpha-oxidation are critical and are localized entirely within the peroxisomes:[6][7]

-

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This is a prerequisite for subsequent enzymatic reactions.[8]

-

Hydroxylation: Phytanoyl-CoA is hydroxylated to form this compound. This is the first and rate-limiting step of the pathway, catalyzed by phytanoyl-CoA hydroxylase (PhyH) . The reaction requires Fe(II) and 2-oxoglutarate as co-substrates.[8][9][10]

-

Cleavage: The intermediate, this compound, is then cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL1) . This reaction yields pristanal (an aldehyde shortened by one carbon) and formyl-CoA.[11][12]

-

Dehydrogenation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase. Pristanic acid can then be activated to pristanoyl-CoA and undergo peroxisomal beta-oxidation.[6][13]

The inability to produce this compound due to deficient PhyH activity is the fundamental metabolic defect in over 90% of Adult Refsum Disease (ARD) cases.[2][14]

Molecular Genetics and Pathophysiology

Adult Refsum Disease is an autosomal recessive disorder.[15] The vast majority of cases (>90%) are caused by biallelic loss-of-function mutations in the PHYH gene located on chromosome 10p13.[3][15][16] These mutations lead to the production of an enzymatically inactive or unstable PhyH protein.[16] A smaller subset of cases (<10%) result from mutations in the PEX7 gene.[15] The PEX7 gene encodes the receptor that recognizes the Peroxisomal Targeting Signal 2 (PTS2) required to import certain proteins, including PhyH, into the peroxisome.[5] Defective PEX7 function results in the mislocalization and subsequent degradation of PhyH in the cytosol, leading to the same biochemical outcome.[17]

The accumulation of phytanic acid is cytotoxic, although the precise mechanisms of toxicity are not fully elucidated.[1] It is known to incorporate into lipid membranes, potentially altering their fluidity and function. Its accumulation in myelin sheaths is linked to the development of peripheral neuropathy, while its presence in the retina contributes to the progressive vision loss characteristic of retinitis pigmentosa.[2][18]

Quantitative Data in Refsum Disease

The diagnosis of Refsum disease relies heavily on the quantification of phytanic acid in plasma or serum. The difference between healthy and affected individuals is typically stark.

Table 1: Plasma Phytanic Acid Concentrations

| Population | Typical Concentration (µmol/L) | Notes |

| Healthy Controls | < 10[2][14] | Levels are often nearly undetectable. |

| Untreated Refsum Disease | > 200[1][5][14] | Levels can be extremely high, with an average at diagnosis around 689 µmol/L and some cases exceeding 1600 µmol/L.[2][19] |

| Treated Refsum Disease | ~100 - 300[14][20] | Achieved through strict dietary phytanic acid restriction and/or apheresis. Represents a 50-70% reduction from acute levels.[20] |

Table 2: Phytanoyl-CoA Hydroxylase (PhyH) Activity

| Source | Activity Level | Notes |

| Healthy Control Fibroblasts | Normal | Represents baseline enzyme activity. |

| Refsum Disease (PHYH mutations) | Deficient / Undetectable[5] | The direct enzymatic defect is measurable in cultured patient cells. |

| Refsum Disease (PEX7 mutations) | Deficient / Undetectable[5] | The enzyme is synthesized but fails to be imported into the peroxisome, resulting in a functional deficiency within the organelle. |

Experimental Protocols

Protocol: Quantification of Plasma Phytanic Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of phytanic acid. This method offers high sensitivity and specificity.

Objective: To extract, derivatize, and quantify phytanic acid from human plasma.

Principle: Fatty acids are liberated from complex lipids by hydrolysis, extracted into an organic solvent, converted to volatile methyl esters (derivatization), and then separated and quantified by GC-MS using a stable isotope-labeled internal standard.[7][21]

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of deuterated phytanic acid (e.g., d3-phytanic acid) to serve as an internal standard.[11]

-

-

Hydrolysis:

-

Add a strong base (e.g., NaOH in methanol) and heat the sample to hydrolyze the ester linkages, releasing phytanic acid from triglycerides and phospholipids.

-

-

Extraction:

-

Acidify the sample to protonate the free fatty acids.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., hexane or a chloroform/methanol mixture) to separate the lipids from the aqueous phase.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in a derivatizing agent (e.g., methanolic HCl or BF₃-methanol).

-

Heat the sample to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

-

-

GC-MS Analysis:

-

Inject the FAMEs mixture onto a GC column (e.g., HP-5MS).[9] The FAMEs are separated based on their boiling points and retention times.

-

The eluent from the GC enters the mass spectrometer, which is operated in selected ion monitoring (SIM) mode to detect specific mass-to-charge ratio (m/z) fragments for phytanic acid methyl ester and its deuterated internal standard.[7]

-

-

Quantification:

-

Calculate the ratio of the peak area of endogenous phytanic acid to the peak area of the internal standard.

-

Determine the concentration of phytanic acid in the original plasma sample by comparing this ratio to a standard curve generated with known concentrations of phytanic acid.

-

Protocol: Phytanoyl-CoA Hydroxylase (PhyH) Enzyme Activity Assay

This assay measures the function of the PhyH enzyme directly, typically in cultured skin fibroblasts. It has largely been superseded by molecular genetic testing for clinical diagnosis but remains a valuable research tool.[14]

Objective: To measure the rate of conversion of phytanoyl-CoA to this compound in fibroblast cell lysates.

Principle: A cell lysate containing active PhyH is incubated with the substrate (phytanoyl-CoA) and necessary cofactors. The rate of product formation (this compound) is then measured, often using mass spectrometry.

Methodology:

-

Cell Culture:

-

Culture human skin fibroblasts from the patient and a healthy control under standard conditions.

-

-

Lysate Preparation:

-

Harvest the cultured fibroblasts and prepare a cell homogenate using sonication or freeze-thaw cycles in a suitable buffer.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the peroxisomal enzymes.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Fibroblast lysate (source of PhyH).

-

Substrate: Phytanoyl-CoA.

-

Cofactors: Fe(II), 2-oxoglutarate, ascorbate, and potentially ATP or GTP with Mg²⁺.[22]

-

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction (e.g., by adding acid or a strong solvent).

-

Extract the lipids, including the this compound product.

-

Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of this compound produced.

-

-

Calculation of Activity:

-

Normalize the amount of product formed to the incubation time and the total protein concentration of the lysate.

-

Express the enzyme activity in units such as nmol/hour/mg of protein.

-

Compare the activity in the patient sample to that of the healthy control. A significant reduction or absence of activity is indicative of Refsum disease.

-

Diagnostic Workflow and Therapeutic Strategies

The diagnostic process for Refsum disease is a multi-step workflow that integrates clinical observation with biochemical and genetic analysis.

Current and future therapeutic strategies are aimed at reducing the phytanic acid load or bypassing the enzymatic block.

Current Management:

-

Dietary Restriction: The cornerstone of treatment is the lifelong avoidance of foods rich in phytanic acid and its precursor, phytol. This includes ruminant meats, dairy fat, and certain fatty fish.[23][24]

-

Plasmapheresis/Lipid Apheresis: In cases of acute toxicity or dangerously high phytanic acid levels (>1500 µmol/L), extracorporeal methods can be used to rapidly remove phytanic acid from the blood.[1][18]

Emerging and Future Therapies:

-

Upregulation of Alternative Pathways: Research has shown that cytochrome P450 (CYP4) enzymes can initiate the omega-oxidation of phytanic acid, providing an alternative degradation route. Targeting these enzymes with pharmacological inducers is a potential therapeutic strategy.[23][25]

-

Gene Therapy: The monogenic nature of Refsum disease makes it a candidate for gene therapy. The goal would be to deliver a functional copy of the PHYH or PEX7 gene to relevant tissues (e.g., the liver) to restore enzyme activity.[26]

-

Pharmacological Induction: Agents such as sodium 4-phenylbutyrate have been shown to induce peroxisome proliferation in vitro, which could potentially enhance residual function in milder forms of peroxisomal disorders.[27]

Conclusion

The conversion of phytanoyl-CoA to this compound represents the critical metabolic chokepoint in Refsum disease. A profound understanding of the enzyme responsible, phytanoyl-CoA hydroxylase, its genetic regulation, and the downstream pathological consequences of its dysfunction is paramount for the development of novel therapeutics. While dietary management remains the standard of care, future advancements in gene therapy and the pharmacological manipulation of alternative metabolic pathways hold significant promise. Continued research into the fundamental cell biology of peroxisomes and the specific mechanisms of phytanic acid-induced cytotoxicity will be essential to translate these promising strategies into effective treatments for patients with this debilitating disorder.

References

- 1. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medlink.com [medlink.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. thegfpd.org [thegfpd.org]

- 7. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Genetic Testing - Refsum Disease ..., (Refsum disease) - Genes PHYH and PEX7 . - IVAMI [ivami.com]

- 16. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Long-term strategies for the treatment of Refsum's disease using therapeutic apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Table 6. [Treatment of Manifestations in Individuals with Adult Refsum Disease]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Peroxisomal Disorders Treatment & Management: Approach Considerations, Medical Care, Pharmacologic Therapy [emedicine.medscape.com]

- 24. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]

- 25. Refsum Disease Medication: Keratolytics [emedicine.medscape.com]

- 26. youtube.com [youtube.com]

- 27. Therapeutic developments in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Subcellular Localization of 2-Hydroxyphytanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of 2-hydroxyphytanoyl-CoA metabolism, a critical step in the alpha-oxidation of phytanic acid. Understanding the precise location of these metabolic processes is fundamental for research into related metabolic disorders, such as Refsum disease, and for the development of targeted therapeutic interventions.

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the typical beta-oxidation pathway due to the presence of a methyl group at its β-carbon. Instead, it undergoes alpha-oxidation, a process that removes a single carbon atom from the carboxyl end. A key intermediate in this pathway is this compound. The metabolism of this intermediate is catalyzed by a specific set of enzymes whose subcellular localization dictates the compartmentalization of the entire alpha-oxidation pathway. While early research suggested potential mitochondrial involvement, a substantial body of evidence now firmly establishes the peroxisome as the primary site of this compound metabolism in humans.[1][2][3][4][5]

The Core Pathway and Its Enzymatic Machinery

The conversion of phytanoyl-CoA to pristanal and formyl-CoA involves two key enzymatic steps that constitute the core of this compound metabolism. These enzymes are primarily located within the peroxisomes.[1][2][3][4][6]

-

Phytanoyl-CoA 2-Hydroxylase (PHYH) : This enzyme, also known as phytanic acid oxidase, catalyzes the first step, the hydroxylation of phytanoyl-CoA to this compound.[6][7][8] It is an iron(II) and 2-oxoglutarate-dependent oxygenase.[9][10] Subcellular fractionation studies have definitively localized PHYH to the peroxisomes in human liver cells.[6]

-

This compound Lyase (HACL1) : This thiamine pyrophosphate (ThDP)-dependent enzyme cleaves this compound into pristanal and formyl-CoA.[9][11] In rat liver, HACL1 is found exclusively in peroxisomes.[12] However, in human liver, evidence suggests a dual localization, with the enzyme being present in both peroxisomes and the endoplasmic reticulum.[4][13] A second lyase with similar activity, HACL2, has been identified in the endoplasmic reticulum and may contribute to the metabolism of 2-hydroxy fatty acids.[4][14]

The subsequent conversion of pristanal to pristanic acid, which can then enter the beta-oxidation pathway, is also believed to occur within the peroxisomes.[2][5]

Signaling Pathway Diagram

Quantitative Data on Subcellular Distribution

The overwhelming majority of phytanic acid alpha-oxidation occurs in the peroxisomes. Subcellular fractionation studies of human cultured skin fibroblasts have provided quantitative data on the distribution of this metabolic pathway.

| Subcellular Fraction | Phytanic Acid Oxidation Rate (pmol/h per mg protein) | Percentage of Total Activity |

| Peroxisomes | 37.1 ± 2.65 | ~93% |

| Mitochondria | 1.9 ± 0.3 | ~5% |

| Endoplasmic Reticulum | 0.4 ± 0.07 | ~1% |

| Control Fibroblasts | ||

| Peroxisomes | Not Detected | 0% |

| Mitochondria | 2.04 ± 0.7 | ~83% (of residual) |

| Endoplasmic Reticulum | 0.43 ± 0.2 | ~17% (of residual) |

| Refsum Disease Fibroblasts |

Table 1: Subcellular Distribution of Phytanic Acid Oxidation in Human Fibroblasts. Data adapted from Pahan et al. (1995). The data clearly demonstrates that the bulk of phytanic acid oxidation is localized to the peroxisomes in control cells, and this activity is deficient in peroxisomes from Refsum disease patients.

Experimental Protocols

Determining the subcellular localization of enzymes involved in this compound metabolism relies on a combination of biochemical and cell biology techniques.

Subcellular Fractionation by Differential and Density Gradient Centrifugation

This method separates cellular organelles based on their size, shape, and density.

Objective: To isolate enriched fractions of peroxisomes, mitochondria, and endoplasmic reticulum.

Methodology:

-

Cell/Tissue Homogenization:

-

Harvest cultured cells or finely mince fresh tissue (e.g., liver).

-

Resuspend in an ice-cold isotonic homogenization buffer (e.g., containing sucrose, MOPS, EDTA, and protease inhibitors).

-

Homogenize using a Dounce homogenizer or a Potter-Elvehjem homogenizer with a controlled number of strokes to ensure cell disruption while keeping organelles intact.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet a crude mitochondrial fraction (which also contains peroxisomes and lysosomes).

-

The resulting supernatant is the cytosolic fraction. The pellet from the medium-speed centrifugation contains the organelles of interest.

-

-

Density Gradient Centrifugation:

-

Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed density gradient (e.g., using sucrose, Percoll, or Nycodenz).

-

Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.

-

Organelles will migrate to their isopycnic point in the gradient, forming distinct bands. Peroxisomes are denser than mitochondria and will form a band at a higher density.

-

Carefully collect the fractions from the gradient.

-

-

Analysis of Fractions:

-

Determine the protein concentration of each fraction.

-

Perform enzyme assays for marker enzymes of each organelle to assess the purity of the fractions (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and glucose-6-phosphatase for the endoplasmic reticulum).

-

Perform enzyme assays for PHYH and HACL1 in each fraction to determine their subcellular distribution.

-

Experimental Workflow Diagram

Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell.

Objective: To visualize the co-localization of PHYH or HACL1 with known peroxisomal markers.

Methodology:

-

Cell Culture and Fixation:

-

Grow adherent cells on glass coverslips.

-

Fix the cells with a suitable fixative, such as 4% paraformaldehyde, to preserve cellular structures.

-

-

Permeabilization:

-

Treat the fixed cells with a detergent, such as Triton X-100 or digitonin, to permeabilize the cell membranes, allowing antibodies to access intracellular antigens.

-

-

Blocking:

-

Incubate the cells in a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific binding of antibodies.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for the protein of interest (e.g., anti-PHYH or anti-HACL1) and a primary antibody for a known peroxisomal marker (e.g., anti-PMP70 or anti-Catalase) from different host species.

-

-

Secondary Antibody Incubation:

-

Wash the cells to remove unbound primary antibodies.

-

Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies. Each secondary antibody should have a different fluorophore (e.g., Alexa Fluor 488 and Alexa Fluor 594).

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent.

-

Visualize the cells using a fluorescence or confocal microscope. Co-localization of the signals from the two fluorophores will appear as a merged color (e.g., yellow from green and red signals), indicating that the proteins are in the same subcellular compartment.

-

Enzyme Assays

Objective: To measure the activity of PHYH and HACL1 in isolated subcellular fractions.

-

PHYH Enzyme Assay:

-

Principle: The assay measures the conversion of phytanoyl-CoA to this compound. This can be monitored by various methods, including the consumption of the co-substrate 2-oxoglutarate or the formation of the hydroxylated product.

-

Reaction Mixture: A typical reaction mixture includes the subcellular fraction, phytanoyl-CoA, 2-oxoglutarate, Fe(II), ascorbate, and a suitable buffer.[13]

-

Detection: The product, this compound, can be quantified using techniques like HPLC or mass spectrometry.

-

-

HACL1 Enzyme Assay:

-

Principle: This assay measures the cleavage of this compound into pristanal and formyl-CoA.

-

Reaction Mixture: The reaction mixture contains the subcellular fraction, this compound, thiamine pyrophosphate (ThDP), and Mg2+.

-

Detection: The production of pristanal can be measured by derivatization followed by spectrophotometry or by HPLC. Alternatively, the formation of formyl-CoA can be coupled to a subsequent enzymatic reaction that produces a detectable product.

-

Conclusion

The metabolism of this compound is a critical process in the alpha-oxidation of phytanic acid, and its subcellular localization is firmly established within the peroxisomes in humans. The key enzymes, phytanoyl-CoA hydroxylase (PHYH) and this compound lyase (HACL1), are predominantly peroxisomal, although a secondary localization for a lyase activity in the endoplasmic reticulum has been reported. This compartmentalization has significant implications for understanding the pathophysiology of Refsum disease and other related peroxisomal disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the subcellular distribution of these and other metabolic pathways, contributing to the advancement of knowledge in cellular metabolism and the development of novel therapeutic strategies.

References

- 1. Detection and Immunolabeling of Peroxisomal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal this compound lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid | Semantic Scholar [semanticscholar.org]

- 6. This compound lyase - Wikipedia [en.wikipedia.org]

- 7. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. Structural and mechanistic studies on the peroxisomal oxygenase phytanoyl-CoA 2-hydroxylase (PhyH). | Department of Chemistry [chem.ox.ac.uk]

- 10. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EC 4.1.2.63 [iubmb.qmul.ac.uk]

- 12. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Enzymatic Conversion of Phytanoyl-CoA to 2-Hydroxyphytanoyl-CoA: A Cornerstone of Branched-Chain Fatty Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA represents a critical step in the alpha-oxidation pathway, the primary metabolic route for the degradation of branched-chain fatty acids in mammals. This reaction is catalyzed by the peroxisomal enzyme phytanoyl-CoA 2-hydroxylase (PhyH), an iron(II) and 2-oxoglutarate-dependent dioxygenase. Deficiencies in PhyH activity lead to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease. This technical guide provides a comprehensive overview of the enzymatic conversion, including the underlying biochemical mechanisms, detailed experimental protocols for its study, and a summary of key quantitative data. Furthermore, this document offers visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this vital biological process.

Introduction

Phytanic acid, a 3-methyl-branched fatty acid derived from the diet, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Instead, it undergoes a process known as alpha-oxidation, which involves the removal of a single carbon atom from the carboxyl end.[2] The initial and rate-limiting step in this pathway is the hydroxylation of phytanoyl-CoA to this compound.[3] This reaction is catalyzed by phytanoyl-CoA 2-hydroxylase (PhyH), also referred to as phytanoyl-CoA dioxygenase.[4]

The clinical significance of this enzymatic step is underscored by its association with Adult Refsum disease, an autosomal recessive disorder characterized by the accumulation of phytanic acid in plasma and tissues.[5][6] This accumulation leads to a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[1] Consequently, a thorough understanding of the enzymatic conversion of phytanoyl-CoA to this compound is paramount for the development of diagnostic and therapeutic strategies for Refsum disease and other related peroxisomal disorders.

The Enzyme: Phytanoyl-CoA 2-Hydroxylase (PhyH)

PhyH is a peroxisomal enzyme that belongs to the superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases.[7] The human PHYH gene is located on chromosome 10p13 and spans approximately 21 kb, containing 9 exons.[8] The translated protein consists of 338 amino acids and includes a peroxisomal targeting signal type 2 (PTS2) at its N-terminus, which is essential for its import into the peroxisome.[3]

Reaction Mechanism

The hydroxylation of phytanoyl-CoA by PhyH is a complex process that requires several cofactors. The overall reaction can be summarized as follows:

Phytanoyl-CoA + 2-Oxoglutarate + O₂ → this compound + Succinate + CO₂[9]

The reaction mechanism is characteristic of 2-oxoglutarate dependent dioxygenases. It involves the binding of Fe(II), 2-oxoglutarate, and the substrate, phytanoyl-CoA, to the active site of the enzyme. Molecular oxygen then binds to the ferrous iron, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and the formation of a highly reactive ferryl intermediate. This intermediate then hydroxylates the α-carbon of phytanoyl-CoA to produce this compound.

Cofactors and Substrate Specificity

The catalytic activity of PhyH is strictly dependent on the presence of several cofactors.

| Cofactor | Role |

| Fe(II) | Binds to the active site and participates directly in the catalytic cycle. |

| 2-Oxoglutarate | A co-substrate that is decarboxylated to succinate, driving the reaction forward. |

| Ascorbate | A reducing agent that is thought to maintain the iron in its ferrous (Fe²⁺) state. |

| O₂ | The source of the hydroxyl group oxygen atom. |

| ATP or GTP and Mg²⁺ | Required for optimal enzyme activity, though their precise role is not fully elucidated.[10] |

PhyH exhibits a high degree of specificity for 3-methyl-branched fatty acyl-CoAs, such as phytanoyl-CoA.[10] It does not show significant activity towards straight-chain acyl-CoAs or fatty acids with methyl branches at other positions.[10] The enzyme can hydroxylate both the (3R)- and (3S)-epimers of phytanoyl-CoA.[11]

Quantitative Data

Precise kinetic parameters for PhyH are essential for understanding its function and for the development of enzyme inhibitors. The following tables summarize the available quantitative data for human and rat PhyH.

Enzyme Kinetics

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Human (recombinant) | Phytanoyl-CoA | Not explicitly reported | Not explicitly reported | [12] |

| Human (recombinant) | 2-Oxoglutarate | Not explicitly reported | Not explicitly reported | [12] |

| Rat Liver | Phytanoyl-CoA | Not explicitly reported | Not explicitly reported | [3] |

Note: While several studies have performed kinetic analyses of PhyH, specific Km and Vmax values are not consistently reported in the available literature. Further dedicated kinetic studies are required to fully characterize these parameters.

Optimal Reaction Conditions

| Parameter | Optimal Value/Condition | Reference |

| pH | ~7.5 - 8.0 | [13] |

| Temperature | 37°C | [13] |

| Co-factors | Preformed phytanoyl-CoA, 2-oxoglutarate, Fe²⁺, ascorbate | [13] |

Experimental Protocols

Purification of Recombinant Human Phytanoyl-CoA Hydroxylase

This protocol describes the expression and purification of a polyhistidine-tagged human PhyH from E. coli.[10][12]

Materials:

-

E. coli BL21(DE3) cells transformed with a pET vector containing the human PHYH gene with an N-terminal His-tag.

-

LB medium supplemented with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged PhyH with elution buffer.

-

Pool the fractions containing the purified protein and dialyze against dialysis buffer.

-

Assess the purity of the protein by SDS-PAGE.

Synthesis of Phytanoyl-CoA

This protocol outlines a method for the chemical synthesis of phytanoyl-CoA.[7]

Materials:

-

Phytanic acid.

-

N,N'-Dicyclohexylcarbodiimide (DCC).

-

N-Hydroxysuccinimide (NHS).

-

Coenzyme A (CoA).

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide).

-

Buffer for purification (e.g., phosphate buffer).

-

HPLC system for purification.

Procedure:

-

Dissolve phytanic acid in an anhydrous solvent.

-

Add DCC and NHS to activate the carboxyl group of phytanic acid, forming an NHS ester.

-

Stir the reaction at room temperature for several hours.

-

Remove the dicyclohexylurea precipitate by filtration.

-

In a separate reaction vessel, dissolve Coenzyme A in a suitable buffer.

-

Slowly add the activated phytanic acid (NHS ester) solution to the Coenzyme A solution with stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Purify the resulting phytanoyl-CoA by reversed-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Phytanoyl-CoA Hydroxylase Activity Assay

This assay measures the activity of PhyH by detecting the formation of this compound.[11]

Materials:

-

Purified PhyH.

-

Phytanoyl-CoA.

-

2-Oxoglutarate.

-

Ferrous sulfate (FeSO₄).

-

Ascorbic acid.

-

ATP or GTP.

-

Magnesium chloride (MgCl₂).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5).

-

Quenching solution (e.g., methanol).

-

HPLC system with a C18 column.

-

Mass spectrometer or NMR for product identification.

Procedure:

-

Prepare a reaction mixture containing reaction buffer, 2-oxoglutarate, FeSO₄, ascorbic acid, ATP/GTP, and MgCl₂.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified PhyH enzyme and phytanoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Analyze the reaction mixture by reversed-phase HPLC to separate the substrate (phytanoyl-CoA) from the product (this compound).

-

Quantify the product formation by integrating the peak area.

-

Confirm the identity of the product using mass spectrometry or NMR spectroscopy.[7][14]

Visualizations

Alpha-Oxidation Pathway

Caption: The alpha-oxidation pathway of phytanic acid.

Experimental Workflow for PhyH Activity Assay

Caption: Workflow for the phytanoyl-CoA hydroxylase activity assay.

Conclusion

The enzymatic conversion of phytanoyl-CoA to this compound, catalyzed by phytanoyl-CoA 2-hydroxylase, is a fundamental step in the metabolism of branched-chain fatty acids. Its importance is highlighted by the severe pathological consequences of its deficiency in Refsum disease. This technical guide has provided a detailed overview of this crucial reaction, including the enzyme's mechanism, kinetics, and the experimental methodologies used for its investigation. The provided diagrams offer a clear visual representation of the metabolic context and experimental procedures. A deeper understanding of this enzymatic process will undoubtedly pave the way for the development of novel therapeutic interventions for patients suffering from disorders of phytanic acid metabolism. Further research is warranted to fully elucidate the kinetic parameters of PhyH and to explore the potential for therapeutic modulation of its activity.

References

- 1. Hepatic alpha-oxidation of phytanic acid. A revised pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytanoyl-CoA hydroxylase from rat liver. Protein purification and cDNA cloning with implications for the subcellular localization of phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. omicsonline.org [omicsonline.org]

- 8. graphviz.org [graphviz.org]

- 9. youtube.com [youtube.com]

- 10. color | Graphviz [graphviz.org]

- 11. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyphytanoyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphytanoyl-CoA is a crucial intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The metabolism of this molecule is of significant interest due to its direct association with Refsum disease, a rare autosomal recessive neurological disorder. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of this compound. It includes detailed information on its involvement in metabolic pathways, analytical methodologies for its quantification, and protocols for its synthesis and enzymatic analysis, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a complex molecule consisting of a phytanic acid backbone with a hydroxyl group at the alpha-position (C-2), linked to a coenzyme A (CoA) molecule via a thioester bond.

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate[1]

Chemical Formula: C₄₁H₇₄N₇O₁₈P₃S[1]

Quantitative Chemical Data

| Property | Value | Source |

| Molecular Weight | 1078.1 g/mol | PubChem[1] |

| CAS Number | 172787-73-4 | PubChem[1] |

| Monoisotopic Mass | 1077.40239070 Da | PubChem |

| Topological Polar Surface Area | 409 Ų | PubChem |

| Hydrogen Bond Donor Count | 14 | PubChem |

| Hydrogen Bond Acceptor Count | 25 | PubChem |

| Rotatable Bond Count | 33 | PubChem |

| XLogP3-AA | 2.1 | PubChem |

Solubility: Due to its large, nonpolar fatty acid chain and the highly polar coenzyme A moiety, this compound is expected to be amphipathic. Its solubility in aqueous solutions is likely low and it would be more soluble in organic solvents or detergent-containing buffers.

Stability: The thioester bond in this compound is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. It is recommended to handle and store the compound in buffered solutions at neutral pH and at low temperatures (-20°C or below) to maintain its integrity.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the peroxisomal alpha-oxidation of phytanic acid. This pathway is essential for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on its beta-carbon.

The Alpha-Oxidation Pathway of Phytanic Acid

The degradation of phytanic acid via alpha-oxidation occurs in the peroxisomes and can be summarized in the following steps:

-

Activation: Phytanic acid is first activated to phytanoyl-CoA.

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) to form this compound.

-

Cleavage: this compound is cleaved by the enzyme this compound lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, to yield pristanal and formyl-CoA.

-

Oxidation and Further Metabolism: Pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway. Formyl-CoA is further metabolized.

The following diagram illustrates the alpha-oxidation pathway of phytanic acid:

Clinical Relevance: Refsum Disease

A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) leads to the accumulation of phytanic acid in the blood and tissues, resulting in a rare, inherited metabolic disorder known as Refsum disease. The clinical manifestations of Refsum disease include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis. The study of this compound and its metabolizing enzymes is therefore critical for understanding the pathophysiology of this disease and for the development of potential therapeutic interventions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A common approach involves the synthesis of phytanoyl-CoA followed by enzymatic hydroxylation.

Materials:

-

Phytanic acid

-

Coenzyme A (CoA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Recombinant phytanoyl-CoA hydroxylase (PHYH)

-

α-Ketoglutarate

-

Ascorbate

-

Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Buffer solutions (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvents (e.g., dichloromethane, diethyl ether)

-

Solid-phase extraction (SPE) cartridges for purification

Procedure:

-

Synthesis of Phytanoyl-CoA: a. Activate phytanic acid by reacting it with DCC and NHS in an anhydrous organic solvent to form an NHS-ester of phytanic acid. b. React the phytanic acid-NHS ester with coenzyme A in a buffered aqueous solution (pH ~7.5) to form phytanoyl-CoA. c. Purify the resulting phytanoyl-CoA using reverse-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

Enzymatic Hydroxylation to this compound: a. Prepare a reaction mixture containing the purified phytanoyl-CoA, recombinant PHYH enzyme, and the co-factors α-ketoglutarate, ascorbate, and Fe(II) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). b. Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours). c. Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS. d. Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile). e. Purify the final product, this compound, using SPE or HPLC.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Tissue samples (e.g., liver, brain)

-

Internal standard (e.g., a stable isotope-labeled analog of this compound)

-

Homogenization buffer (e.g., phosphate-buffered saline)

-

Organic solvents for extraction (e.g., methanol, chloroform, hexane)

-

Formic acid

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation and Extraction: a. Weigh a known amount of frozen tissue and homogenize it in ice-cold homogenization buffer. b. Add a known amount of the internal standard to the homogenate. c. Perform a liquid-liquid extraction using a mixture of methanol, chloroform, and water (or a solid-phase extraction) to isolate the lipid fraction containing this compound. d. Evaporate the organic solvent under a stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/water with 0.1% formic acid).

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be determined and optimized beforehand. d. Construct a calibration curve using known concentrations of a this compound standard to quantify the amount in the biological samples.

The following diagram illustrates a typical experimental workflow for the quantification of this compound in tissue:

Enzymatic Assay for this compound Lyase (HACL1)

This assay measures the activity of HACL1 by monitoring the cleavage of this compound.

Materials:

-

Purified recombinant HACL1 enzyme

-

This compound (substrate)

-

Thiamine pyrophosphate (TPP) (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

A detection reagent for one of the products (e.g., a reagent that reacts with the aldehyde group of pristanal to produce a colorimetric or fluorescent signal, or analysis by LC-MS to detect pristanal or formyl-CoA).

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing the assay buffer, TPP, and the HACL1 enzyme. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate, this compound.

-

Detection and Measurement: a. Endpoint Assay: Stop the reaction at a specific time point by adding a quenching solution. Then, add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader. b. Kinetic Assay (if a continuous detection method is available): Monitor the formation of the product in real-time. c. LC-MS based assay: Stop the reaction at different time points and quantify the amount of product (pristanal or a derivative) or the remaining substrate using LC-MS.

-

Data Analysis: a. Calculate the rate of the enzymatic reaction based on the amount of product formed or substrate consumed over time. b. Determine the kinetic parameters (e.g., Kₘ and Vₘₐₓ) by performing the assay with varying substrate concentrations.

Conclusion